molecular formula C26H25N3O3S2 B282876 N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

カタログ番号 B282876
分子量: 491.6 g/mol
InChIキー: RXVHUCCOLNCBPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied in the field of neuroscience. ESI-09 has been shown to have a potent inhibitory effect on the activity of the small GTPase RhoA, which plays a crucial role in regulating the actin cytoskeleton and cellular morphology.

作用機序

The mechanism of action of ESI-09 involves the inhibition of RhoA activity. RhoA is a small GTPase that regulates the actin cytoskeleton and cellular morphology. Inhibition of RhoA activity by ESI-09 results in a decrease in actin stress fiber formation and an increase in neurite outgrowth. This leads to a number of beneficial effects in various neurological disorders, including increased axonal regeneration and improved functional recovery.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a number of biochemical and physiological effects in various neurological disorders. Inhibition of RhoA activity by ESI-09 results in a decrease in actin stress fiber formation and an increase in neurite outgrowth. This leads to increased axonal regeneration and improved functional recovery in various neurological disorders, including spinal cord injury, traumatic brain injury, and stroke. ESI-09 has also been shown to have a protective effect on neurons in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

実験室実験の利点と制限

ESI-09 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in the field of neuroscience and has been shown to have a potent inhibitory effect on the activity of RhoA. This makes it a promising candidate for the treatment of various neurological disorders. One limitation is that it has not been tested in clinical trials, and its safety and efficacy in humans are not yet known. Another limitation is that it has a relatively short half-life, which may limit its effectiveness in some experiments.

将来の方向性

There are several future directions for the study of ESI-09. One direction is to investigate its efficacy in clinical trials for the treatment of various neurological disorders. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate its mechanism of action and potential side effects. Overall, ESI-09 is a promising candidate for the treatment of various neurological disorders, and further research is needed to fully understand its potential.

合成法

The synthesis of ESI-09 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-ethoxyaniline with 2-bromoethyl ethyl sulfide to form 2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)aniline. This intermediate is then reacted with 2-bromo-1,3-benzothiazole to form the final product, ESI-09. The synthesis of ESI-09 has been reported in several scientific publications and has been validated by multiple research groups.

科学的研究の応用

ESI-09 has been extensively studied in the field of neuroscience, where it has been shown to have a potent inhibitory effect on the activity of RhoA. RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton and cellular morphology. Inhibition of RhoA activity by ESI-09 has been shown to have a number of beneficial effects in various neurological disorders, including spinal cord injury, traumatic brain injury, and stroke. ESI-09 has also been shown to have a protective effect on neurons in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

分子式

C26H25N3O3S2

分子量

491.6 g/mol

IUPAC名

N-[2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H25N3O3S2/c1-2-32-22-11-7-6-10-20(22)28-25(31)17-33-26-29-21-14-13-19(16-23(21)34-26)27-24(30)15-12-18-8-4-3-5-9-18/h3-11,13-14,16H,2,12,15,17H2,1H3,(H,27,30)(H,28,31)

InChIキー

RXVHUCCOLNCBPC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4

正規SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。